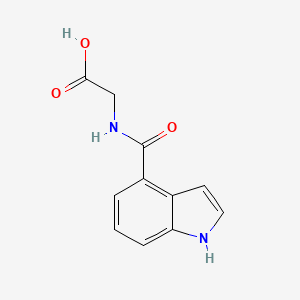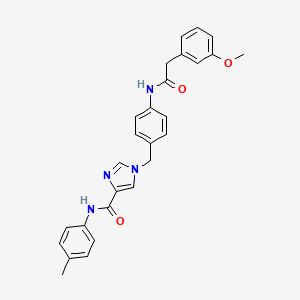![molecular formula C21H18N2O3S B2996956 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326905-07-0](/img/no-structure.png)
1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential as Therapeutic Agents
Research on thieno[3,2-d]pyrimidine derivatives has shown their potential as therapeutic agents, particularly in the field of hormone-related diseases and receptor antagonism. For example, a study discovered a highly potent and orally active non-peptide LHRH antagonist, showcasing thienopyrimidine derivatives' promise in treating sex-hormone-dependent diseases (S. Sasaki et al., 2003). Another study focused on the development of a potent, orally active human gonadotropin-releasing hormone (GnRH) receptor antagonist, highlighting the optimization of the thieno[3,2-d]pyrimidine scaffold for improved activity and reduced cytochrome P450 inhibitory activity (Kazuhiro Miwa et al., 2011).
Nonlinear Optical Properties
The nonlinear optical properties of novel styryl dyes based on thienopyrimidine derivatives were studied, demonstrating their promise as materials for nonlinear optical device applications. The study found that the compounds exhibited significant nonlinear absorption and optical power limiting behavior, attributed to two-photon absorption (S. Shettigar et al., 2009).
Antidiabetic Potential
A study on uracil hydroxybenzamides derived from thienopyrimidine-2,4-dione showed promising antidiabetic activity. The compounds were evaluated for their ability to rupture protein cross-links, antiglycating, chelating, and antiaggregant properties, indicating their potential in the pharmacological treatment of diabetes-related complications (A. K. Brel et al., 2019).
Antihypertensive Effects
Thienopyrimidine derivatives were synthesized and evaluated for their antihypertensive effects, showing significant activity in reducing systolic blood pressure. The study highlights the potential of these compounds as antihypertensive agents, with certain derivatives demonstrating potent oral activity in spontaneously hypertensive rats (Ronald K. Russell et al., 1988).
Novel Scaffold for Drug Discovery
A novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione, was synthesized, demonstrating its pharmacological versatility by inhibitory activity against metabotropic glutamate receptor subtype 1 (mGluR1). This suggests that dihydropyridothienopyrimidin-4,9-dione compounds can serve as an interesting scaffold for the discovery of potential bioactive molecules for treating human diseases (Youngjae Kim et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-methylphenylthiourea followed by cyclization with maleic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-methylphenylthiourea", "maleic anhydride", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 g, 0.0079 mol) and 3-methylphenylthiourea (1.5 g, 0.0079 mol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 0.0125 mol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid to obtain 1-(4-methoxybenzyl)-3-(3-methylphenyl)thiourea (2.0 g, 0.0065 mol).", "Step 3: Dissolve 1-(4-methoxybenzyl)-3-(3-methylphenyl)thiourea (1.0 g, 0.0033 mol) and maleic anhydride (0.5 g, 0.0051 mol) in ethanol (20 mL) and add hydrochloric acid (0.5 mL, 0.0065 mol). Stir the mixture at reflux for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the resulting solid. Wash with water and dry to obtain 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 0.0028 mol)." ] } | |
CAS-Nummer |
1326905-07-0 |
Molekularformel |
C21H18N2O3S |
Molekulargewicht |
378.45 |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
OIURPYFDWZEWMU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B2996878.png)
![6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2996879.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2996882.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)


